(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid
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Overview
Description
(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid is an organic compound with a unique structure that includes a cyclohexane ring substituted with ethoxycarbonyl and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the necessary functional groups.
Introduction of Ethoxycarbonyl Group: This step involves the esterification of cyclohexane with ethyl chloroformate under basic conditions to form the ethoxycarbonyl derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized catalytic systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain reactions.
Ethyl cyclohexanecarboxylate: Similar structure but lacks the carboxylic acid group, affecting its reactivity and applications.
Uniqueness
(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid is unique due to the presence of both ethoxycarbonyl and carboxylic acid groups on the cyclohexane ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds.
Properties
IUPAC Name |
4-ethoxycarbonylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFFYFMLKGDSEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304828 |
Source
|
Record name | (1R,4R)-4-(ETHOXYCARBONYL)CYCLOHEXANECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15177-66-9 |
Source
|
Record name | (1R,4R)-4-(ETHOXYCARBONYL)CYCLOHEXANECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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